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Abstract
Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist that was

investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other

central nervous system disorders. Developed by Johnson & Johnson, the compound showed

promise in preclinical models by modulating key neurotransmitter systems involved in

wakefulness and cognition. Despite a favorable preclinical profile, Bavisant ultimately failed to

demonstrate significant efficacy in a Phase 2 clinical trial for adult ADHD, leading to the

discontinuation of its development for this indication. This technical guide provides a

comprehensive overview of the discovery, preclinical development, and clinical evaluation of

Bavisant, presenting key data in a structured format and detailing the experimental

methodologies employed.

Introduction: The Rationale for Histamine H3
Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively

regulates the release of histamine and other neurotransmitters, including acetylcholine,

norepinephrine, and dopamine, in the central nervous system.[1][2] Blockade of the H3

receptor with an antagonist or inverse agonist was hypothesized to increase the release of

these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1]
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[2] This mechanism of action presented a promising therapeutic strategy for disorders

characterized by deficits in attention, wakefulness, and cognitive control, such as ADHD.

Discovery and Preclinical Development
Bavisant was identified as a promising clinical candidate from a series of benzamide-based

histamine H3 receptor antagonists developed by Janssen Research & Development, a

subsidiary of Johnson & Johnson. The discovery program focused on optimizing potency,

selectivity, and pharmacokinetic properties to achieve a desirable profile for a once-daily oral

medication for CNS indications.

In Vitro Pharmacology
Bavisant is a highly potent and selective antagonist of the human histamine H3 receptor.[3] It

exhibits a high binding affinity for the receptor, as demonstrated in radioligand binding assays.

Importantly, it showed low affinity for the hERG potassium channel, suggesting a reduced risk

of cardiac-related adverse effects.

Parameter Value Species Assay

pKi (H3 Receptor) 8.27 Human
Radioligand Binding

Assay

hERG IC50 > 10 µM Human
Electrophysiology

Assay

Table 1: In Vitro

Pharmacological

Profile of Bavisant.

A detailed protocol for a representative histamine H3 receptor binding assay is as follows:

Membrane Preparation: Membranes are prepared from cells stably expressing the

recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.
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Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used as

the radioligand.

Incubation: Membranes are incubated with the radioligand and varying concentrations of the

test compound (Bavisant) in a 96-well plate. Non-specific binding is determined in the

presence of a high concentration of an unlabeled H3 receptor ligand.

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate

bound from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff

equation.

Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that Bavisant is orally bioavailable and

penetrates the central nervous system. The pharmacokinetic profile of related benzamide

analogs was characterized by moderate clearance and a volume of distribution indicative of

tissue distribution.
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Compound Cl (mL/min/kg) Vss (L/kg) t1/2 (h) %F

Analog 11g 26.1 ± 5.3 39.4 ± 8.0 20.0 ± 4.7 52 ± 26

Analog 11h 12.8 ± 5.5 23.9 ± 10.1 24.3 ± 10.9 100 ± 50

Analog 11i 18.0 ± 2.4 22.3 ± 3.4 16.2 ± 3.1 100 ± 50

Table 2: Rat

Pharmacokinetic

Parameters for

Benzamide-

Based H3R

Antagonists

Structurally

Related to

Bavisant.

Data for Bavisant itself from this specific study is not publicly available.

Animals: Male Sprague-Dawley rats are used.

Dosing: The test compound is administered intravenously (e.g., via the tail vein) and orally

(e.g., by gavage).

Blood Sampling: Blood samples are collected at various time points post-dosing from the

jugular vein.

Plasma Analysis: Plasma concentrations of the compound are determined using a validated

LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (Cl), volume of

distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated

using non-compartmental analysis.

Preclinical Efficacy
Bavisant demonstrated efficacy in preclinical models of wakefulness and cognition. As an H3

receptor antagonist, it was shown to increase the release of acetylcholine in the rat frontal
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cortex, a key neurotransmitter involved in cognitive processes.
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Caption: Proposed mechanism of action of Bavisant.

Clinical Development
The promising preclinical profile of Bavisant led to its advancement into clinical trials for the

treatment of ADHD.

Phase 2 Clinical Trial (NCT00880217)
A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study

was conducted to evaluate the efficacy and safety of three doses of Bavisant (1 mg, 3 mg, and

10 mg daily) in adults with ADHD. The study also included atomoxetine and OROS

methylphenidate as active comparators.
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Treatment Arms

Screening Phase
(up to 14 days)

Randomization

Placebo Bavisant 1 mg Bavisant 3 mg Bavisant 10 mg Atomoxetine 80 mg OROS Methylphenidate 54 mg

Double-Blind Treatment
(42 days)

Follow-Up
(7 days)

Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial (NCT00880217).

The primary efficacy endpoint was the change from baseline in the ADHD Rating Scale-IV

(ADHD-RS-IV) total score at day 42. Bavisant did not demonstrate a statistically significant

improvement compared to placebo at any of the doses tested. In contrast, the active

comparators, atomoxetine and OROS methylphenidate, showed significant improvements,

confirming the validity of the trial design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1667764?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Mean Change from
Baseline in ADHD-RS-IV
Total Score (Day 42)

p-value vs. Placebo

Placebo -8.8 -

Bavisant 1 mg/day -9.3 Not Statistically Significant

Bavisant 3 mg/day -11.2 Not Statistically Significant

Bavisant 10 mg/day -12.2 0.161

Atomoxetine 80 mg/day -15.1 <0.001

OROS Methylphenidate 54

mg/day
-16.4 <0.001

Table 3: Primary Efficacy

Results of the Phase 2 ADHD

Trial.

Bavisant was generally well-tolerated at the 1 mg and 3 mg doses. The 10 mg dose was

associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a

higher discontinuation rate due to TEAEs compared to placebo.
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Treatment Group Incidence of TEAEs (%)
Discontinuations due to
TEAEs (%)

Placebo 58.9 2.7

Bavisant 1 mg/day 61.8 4.4

Bavisant 3 mg/day 82.4 7.4

Bavisant 10 mg/day 89.0 19.2

Atomoxetine 80 mg/day 83.8 10.8

OROS Methylphenidate 54

mg/day
82.4 8.8

Table 4: Safety and Tolerability

in the Phase 2 ADHD Trial.

Discontinuation and Subsequent Investigations
The failure to demonstrate efficacy in the Phase 2 trial led Johnson & Johnson to discontinue

the development of Bavisant for ADHD. Subsequently, BenevolentAI acquired the rights to

Bavisant and initiated a Phase 2b trial (NCT03194217) to investigate its potential for treating

excessive daytime sleepiness in patients with Parkinson's disease. However, this trial also did

not meet its primary endpoint.

Conclusion
Bavisant (JNJ-31001074) represents a well-characterized histamine H3 receptor antagonist

that, despite a strong preclinical rationale and favorable pharmacokinetic and safety profiles,

failed to translate its preclinical efficacy into a clinical benefit for patients with ADHD. The

development history of Bavisant underscores the challenges of translating findings from

preclinical models of complex neuropsychiatric disorders to successful clinical outcomes. The

comprehensive data gathered during its development, however, provides valuable insights for

future research into the role of the histaminergic system in CNS disorders and for the

development of novel therapeutics targeting the H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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